molecular formula C10H14ClNO B8576846 N-(beta-hydroxypropyl)-2-chloro-6-methyl-aniline

N-(beta-hydroxypropyl)-2-chloro-6-methyl-aniline

Cat. No. B8576846
M. Wt: 199.68 g/mol
InChI Key: ZDBRAQVIAOLMQJ-UHFFFAOYSA-N
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Patent
US04284642

Procedure details

2-Chloro-6-methyl-aniline is reacted with 1,2-epoxypropane as described in Example 3, Method (b), point (a) to obtain N-(β-hydroxypropyl)-2-chloro-6-methyl-aniline with a yield of 30.1%; b.p.: 118°-122° C./0.2 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[O:10]1[CH:12]([CH3:13])[CH2:11]1>>[OH:10][CH:12]([CH3:13])[CH2:11][NH:4][C:3]1[C:5]([CH3:9])=[CH:6][CH:7]=[CH:8][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1C
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(CNC1=C(C=CC=C1C)Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.